3,5-Dimethylpyrazole-1-carboxamidine

Vue d'ensemble

Description

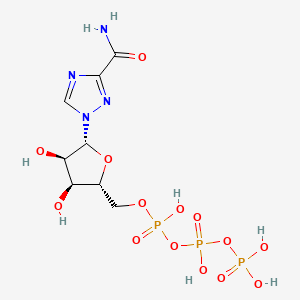

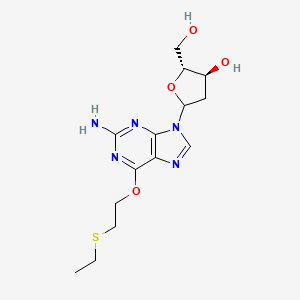

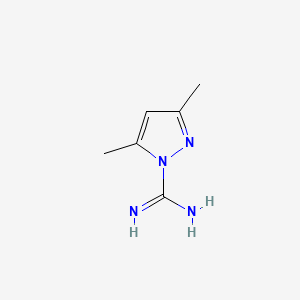

3,5-Dimethylpyrazole-1-carboxamidine is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the carboxamidine group at the first position and methyl groups at the third and fifth positions of the pyrazole ring imparts distinct chemical characteristics to this compound.

Mécanisme D'action

Target of Action

3,5-Dimethylpyrazole-1-carboxamidine primarily targets the production of glyoxal and other reactive oxygen species (ROS) . It also interacts with amino acid residues in the enzyme’s active site .

Mode of Action

The compound inhibits the production of glyoxal and other ROS by interacting with its targets . It has been shown to inhibit the formation of amines and their degradation products by reacting with amino acid residues in the enzyme’s active site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the production of glyoxal and other ROS . By inhibiting these pathways, the compound can prevent the formation of amines and their degradation products .

Pharmacokinetics

The inhibition constant (ki) for this compound was found to be 007 μM , indicating a strong interaction with its targets.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of lipid peroxidation in fat cells . This can potentially protect these cells from oxidative damage.

Analyse Biochimique

Biochemical Properties

3,5-Dimethylpyrazole-1-carboxamidine plays a significant role in biochemical reactions, particularly as a guanylating reagent for amines . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been reported to interact with staphylococcal enterotoxin B, converting epsilon-amino groups and the N-terminal residue . These interactions can lead to changes in the conformation and solubility of the proteins, affecting their biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact enzyme function through protein cross-linking via the Maillard reaction . This cross-linking can alter enzyme activity, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s guanylating properties allow it to modify amino groups in proteins, leading to changes in their structure and function . These modifications can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s guanylating properties allow it to participate in reactions that modify amino groups in metabolic enzymes, affecting their activity and the overall metabolic process . These interactions can lead to changes in metabolite levels and metabolic flux, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its interaction with staphylococcal enterotoxin B suggests that it may localize to regions where this protein is active, influencing its biochemical properties and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyrazole-1-carboxamidine can be synthesized through various methods. One common approach involves the reaction of acetylacetone with hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . The latter method is preferred due to the violent nature of the reaction with hydrazine hydrate. Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethylpyrazole-1-carboxamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl groups and the carboxamidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring.

Applications De Recherche Scientifique

3,5-Dimethylpyrazole-1-carboxamidine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of transition metal complexes

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparaison Avec Des Composés Similaires

3,5-Dimethylpyrazole: Lacks the carboxamidine group, resulting in different chemical properties and reactivity.

1-Carboxamidine-3,5-dimethylpyrazole: Similar structure but with different substituents, leading to variations in reactivity and applications.

5-Amino-4-carboxamide-1-phenylpyrazole: Contains an amino and carboxamide group, offering different biological and chemical properties.

Uniqueness: 3,5-Dimethylpyrazole-1-carboxamidine is unique due to the presence of both methyl groups and the carboxamidine group, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound in various fields of research.

Propriétés

IUPAC Name |

3,5-dimethylpyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZRNXIMWKZADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride) | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40177447 | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22906-75-8 | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC129885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylpyrazole-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,5-Dimethylpyrazole-1-carboxamidine used in studying connective tissues?

A1: this compound (DMPC) plays a crucial role in quantifying secondary amine cross-links in collagen and elastin. This technique involves a two-step radioactive labeling process. First, primary amines like lysine and hydroxylysine undergo guanidination with DMPC []. This specificity towards primary amines makes DMPC a valuable tool in analyzing the cross-link composition of connective tissues.

Q2: Can you explain how this compound contributes to understanding the Maillard reaction in proteins?

A2: this compound has been investigated for its potential to inhibit the Maillard reaction, a complex series of reactions between sugars and proteins. Studies using ribonuclease A treated with glycating agents like methylglyoxal showed that while this compound could inhibit protein cross-linking, it did not necessarily prevent the loss of enzyme activity [, ]. This highlights the complex nature of the Maillard reaction and the role of this compound in its study.

Q3: Beyond its use in studying collagen and the Maillard reaction, are there other research applications of this compound?

A3: Yes, this compound has been explored as a reagent in the synthesis of other compounds. One example is its use in producing 4-(-guanidinoethyl)-17-methyl-4-aza-5-androstan-17-ol, a compound investigated for its antihypertensive properties []. This demonstrates the versatility of this compound as a chemical tool in various research areas.

Q4: Has the interaction of this compound with metals been investigated?

A4: Indeed, studies have explored the coordination chemistry of this compound with transition metals. For instance, research has characterized the complexes formed between this compound and cadmium(II) halides and zinc(II) chloride, providing insights into their structural and thermal properties []. These investigations expand our understanding of the reactivity and potential applications of this compound in materials science and coordination chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.